molecular formula C18H20ClN3O2S B12727396 Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride CAS No. 130564-60-2

Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride

Cat. No.: B12727396
CAS No.: 130564-60-2
M. Wt: 377.9 g/mol
InChI Key: YMYABMMFJOQVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a nitrophenyl group, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. The nitrophenyl group is introduced through nitration reactions, while the thioxomethyl group is added via thiolation reactions. The final product is obtained by combining these intermediates under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted piperazine compounds. These products can be further utilized in various applications .

Scientific Research Applications

Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioxomethyl group may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Nitrophenyl)piperazine
  • 1-Nitro-2-(1-piperazinyl)benzene

Comparison

Compared to similar compounds, Piperazine, 1-((2-nitrophenyl)thioxomethyl)-4-(phenylmethyl)-, monohydrochloride is unique due to the presence of the thioxomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications .

Properties

CAS No.

130564-60-2

Molecular Formula

C18H20ClN3O2S

Molecular Weight

377.9 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-nitrophenyl)methanethione;hydrochloride

InChI

InChI=1S/C18H19N3O2S.ClH/c22-21(23)17-9-5-4-8-16(17)18(24)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H

InChI Key

YMYABMMFJOQVBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.